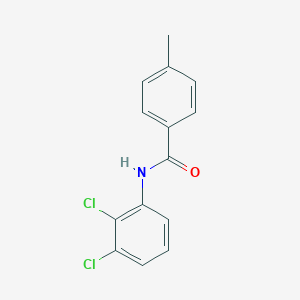

N-(2,3-dichlorophenyl)-4-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-5-7-10(8-6-9)14(18)17-12-4-2-3-11(15)13(12)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSSTHPRJBTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275135 | |

| Record name | N-(2,3-Dichlorophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76470-85-4 | |

| Record name | N-(2,3-Dichlorophenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76470-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dichlorophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,3 Dichlorophenyl 4 Methylbenzamide

Retrosynthetic Analysis of N-(2,3-dichlorophenyl)-4-methylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the amide C-N bond. This cleavage is a standard retrosynthetic step for amides.

This disconnection yields two primary synthons: a 2,3-dichlorophenyl acyl anion and a 4-methylphenyl cation. These synthons correspond to readily available starting materials. The most practical synthetic equivalents (reagents) for these synthons are 2,3-dichloroaniline (B127971) and a derivative of 4-methylbenzoic acid. The 4-methylbenzoic acid component is typically activated for the reaction, for instance, as an acyl chloride (4-methylbenzoyl chloride).

Therefore, the synthesis is strategically planned as the formation of an amide bond between 2,3-dichloroaniline and an activated form of 4-methylbenzoic acid.

Optimized Synthetic Pathways for this compound Production

The forward synthesis, guided by the retrosynthetic analysis, focuses on efficiently forming the amide linkage.

Amidation Reactions and Catalytic Considerations

The formation of the amide bond is the key step in synthesizing this compound. The most common and direct method is the acylation of 2,3-dichloroaniline with 4-methylbenzoyl chloride. This type of reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

Alternative pathways involve the use of 4-methylbenzoic acid directly, which requires activation with a coupling agent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. nih.gov Common coupling systems include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid. researchgate.net

Phosphonium (B103445) Salts: In situ generation of phosphonium salts from reagents like triphenylphosphine (B44618) can effectively activate carboxylic acids for amidation. researchgate.netacs.org

The choice of method depends on factors like substrate reactivity, desired purity, and cost. For many industrial applications, the acyl chloride route is preferred due to its high reactivity and the simplicity of the reaction workup.

| Method | Activating Agent | Typical Solvent | Key Byproduct | General Yield |

|---|---|---|---|---|

| Acyl Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane (B109758), Toluene | HCl (neutralized by base) | High |

| Carbodiimide Coupling | DCC, EDC | Dichloromethane, DMF | Substituted Urea (e.g., DCU) | Good to High |

| Phosphonium Salt Coupling | PPh₃/N-chlorophthalimide | Toluene, Acetonitrile | Triphenylphosphine oxide | Good to Excellent |

Precursor Synthesis and Purification

The quality of the final product depends heavily on the purity of its precursors, 2,3-dichloroaniline and 4-methylbenzoyl chloride.

2,3-Dichloroaniline: This precursor is typically synthesized via the reduction of 2,3-dichloronitrobenzene. The cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl) amine hydrochloride is a known method for producing related piperazine (B1678402) compounds, indicating its use as a foundational raw material. google.com Purification is commonly achieved through recrystallization from a suitable solvent system.

4-methylbenzoyl chloride: This reactive acyl chloride is prepared from 4-methylbenzoic acid (p-toluic acid). The standard procedure involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is often purified by distillation under reduced pressure to remove excess chlorinating agent and other impurities.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection: Many traditional amidation reactions use halogenated solvents like dichloromethane (DCM) or dipolar aprotic solvents like N,N-dimethylformamide (DMF). unibo.it Green chemistry encourages the replacement of these toxic solvents with more benign alternatives. For instance, Cyrene™, a bio-based solvent, has been shown to be an effective medium for reactions involving acid chlorides and amines. bath.ac.uk

Atom Economy and Waste Reduction: The reaction of an acyl chloride with an amine has good atom economy, as most atoms from the reactants are incorporated into the final product. However, the use of stoichiometric coupling agents like DCC generates significant waste (e.g., dicyclohexylurea), which can be difficult to remove. researchgate.net Catalytic methods for amide bond formation are an area of active research to minimize waste. unibo.it

Process Optimization: Performing reactions at ambient temperature, when feasible, reduces energy consumption. Furthermore, designing syntheses where the product precipitates directly from the reaction mixture simplifies purification, avoiding the need for energy-intensive and solvent-heavy processes like column chromatography. bath.ac.uk

Scalability Assessments for this compound Synthesis

Translating a laboratory synthesis to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Advanced Structural Characterization of N 2,3 Dichlorophenyl 4 Methylbenzamide

X-ray Crystallography of N-(2,3-dichlorophenyl)-4-methylbenzamide: Crystal Packing and Intermolecular Interactions

While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, a detailed analysis can be inferred from the closely related analogue, N-(2,3-dichlorophenyl)benzamide. The addition of a methyl group at the 4-position of the benzoyl ring is not expected to fundamentally alter the primary intermolecular interactions and packing motifs observed in the parent compound.

The dihedral angle, the angle between the planes of the two aromatic rings, is a critical parameter. In related dichlorinated benzamides, this angle can vary significantly depending on the substitution pattern, influencing the crystal packing. For instance, in N-(2,4-dichlorophenyl)benzamide, the rings are nearly coplanar with a dihedral angle of 2.6°, whereas in N-(3,5-dichlorophenyl)benzamide, the angle is 58.3°. nih.govnih.gov For N-(2,3-dichlorophenyl)benzamide, a significant twist between the rings is expected due to steric hindrance from the ortho-chloro substituent.

Intermolecular interactions are dominated by N–H···O hydrogen bonds, which are a hallmark of secondary amides. These interactions link adjacent molecules, with the amide proton (N–H) of one molecule forming a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This typically results in the formation of infinite one-dimensional chains, often described by a C(4) graph-set motif, which propagate along one of the crystallographic axes. nih.govnih.gov These chains then pack into a stable three-dimensional lattice, influenced by weaker van der Waals forces and, potentially, weak C–H···Cl or Cl···Cl interactions.

Table 1: Representative Crystallographic Data for an Analogous Compound: N-(3,5-dichlorophenyl)benzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.520(1) |

| b (Å) | 9.9929(8) |

| c (Å) | 9.4447(7) |

| β (°) | 106.357(9) |

| V (ų) | 1224.37(16) |

| Z | 4 |

| Dihedral Angle (benzoyl/aniline) | 58.3(1)° |

| H-Bond Geometry (D–H···A) | N–H···O |

Note: Data presented for a structural analogue. Parameters for the title compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound: Advanced Techniques for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of molecules. Although specific experimental spectra for this compound are not published, its structure allows for a predictive analysis of how advanced 2D NMR techniques like COSY and NOESY would be employed for conformational studies.

¹H NMR spectroscopy would provide initial information. The spectrum would be characterized by signals for the aromatic protons on both the 4-methylbenzoyl and 2,3-dichlorophenyl rings, a singlet for the methyl group protons, and a broad singlet for the amide (N-H) proton. The aromatic region would show complex splitting patterns due to spin-spin coupling between adjacent protons.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds.

A cross-peak would be expected between the protons at the 2,6-positions and the 3,5-positions of the 4-methylbenzoyl ring, confirming their connectivity.

On the 2,3-dichlorophenyl ring, correlations would be observed between the protons at the 4-, 5-, and 6-positions, helping to assign these signals unambiguously.

The methyl protons would not show any COSY correlations to the aromatic protons as they are separated by more than three bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This is crucial for conformational analysis, such as determining the preferred orientation of the two aromatic rings relative to the amide linker.

A key NOE would be expected between the amide N-H proton and the proton at the 6-position of the dichlorophenyl ring, which would indicate a specific rotational conformation around the N-C(aryl) bond.

NOEs might also be observed between the protons on one ring (e.g., at the 2,6-positions of the 4-methylbenzoyl ring) and protons on the other ring (e.g., at the 6-position of the dichlorophenyl ring). The presence or absence of such cross-peaks would provide direct evidence for the dihedral angle between the rings in solution.

By integrating the information from COSY and NOESY, a detailed 3D conformational model of the molecule in solution can be constructed.

Table 2: Predicted ¹H NMR Correlations for Conformational Analysis

| Technique | Expected Key Correlations | Information Gained |

| COSY | H-2/H-6 ↔ H-3/H-5 (on 4-methylbenzoyl ring) | Confirms through-bond connectivity within the aromatic rings. |

| H-4 ↔ H-5 ↔ H-6 (on 2,3-dichlorophenyl ring) | ||

| NOESY | N-H ↔ H-6 (on dichlorophenyl ring) | Defines the conformation around the N-C(aryl) bond. |

| H-2/H-6 (benzoyl) ↔ H-6 (dichlorophenyl) | Provides information on the dihedral angle between the aromatic rings. |

Mass Spectrometry (MS) of this compound: Fragmentation Pathways and Isotopic Signatures

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₁Cl₂NO, with a monoisotopic mass of approximately 279.02 Da. uni.lu

A key feature in the mass spectrum would be the isotopic signature arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion region will exhibit a characteristic pattern of three peaks:

[M]⁺: The peak for the molecule containing two ³⁵Cl isotopes.

[M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl.

[M+4]⁺: The peak for the molecule containing two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

The fragmentation pathways under electron ionization (EI) would likely proceed through cleavage of the robust amide bond. Two primary fragmentation routes are plausible:

Formation of the 4-methylbenzoyl cation: Cleavage of the C(O)-N bond can generate the acylium ion [CH₃C₆H₄CO]⁺, which would appear at a mass-to-charge ratio (m/z) of 119. This is often a stable and abundant ion in the spectra of benzamides.

Formation of ions related to the dichlorophenylamine moiety: The alternative cleavage could lead to fragments derived from the dichlorinated aniline (B41778) part of the molecule. This could include the [HNC₆H₃Cl₂]⁺ radical cation (m/z 161) or the [C₆H₃Cl₂]⁺ ion (m/z 145) after loss of the amino group.

Table 3: Predicted Key Ions in the Mass Spectrum

| m/z (predicted) | Ion Structure | Significance |

| 279/281/283 | [C₁₄H₁₁Cl₂NO]⁺ | Molecular ion cluster, showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| 119 | [CH₃C₆H₄CO]⁺ | Acylium ion, indicating the 4-methylbenzoyl substructure. |

| 161/163/165 | [HNC₆H₃Cl₂]⁺ | Fragment corresponding to the 2,3-dichloroaniline (B127971) moiety. |

| 145/147/149 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation fragment. |

Vibrational Spectroscopy of this compound: Infrared (IR) and Raman Studies for Bond Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions from the amide group and the substituted aromatic rings.

N–H Stretch: A sharp, medium-to-strong intensity band is expected in the region of 3300–3400 cm⁻¹. In the solid state, this band may be broadened and shifted to a lower frequency due to hydrogen bonding.

C=O Stretch (Amide I band): This is typically a very strong and sharp absorption occurring between 1650 and 1680 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding.

N–H Bend (Amide II band): This band, resulting from a coupling of the N-H bending and C-N stretching modes, appears as a strong absorption around 1510–1550 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450–1600 cm⁻¹ region.

C–Cl Stretches: Strong absorptions corresponding to the C-Cl stretching vibrations on the dichlorophenyl ring would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

The symmetric "ring breathing" modes of the substituted benzene (B151609) rings would produce strong, sharp signals in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹.

The C-Cl bonds would also be Raman active.

The C=O stretch is also observable in Raman, though usually weaker than in the IR spectrum.

Together, IR and Raman spectra provide a comprehensive profile of the molecule's functional groups and can be used to confirm its identity and study intermolecular interactions like hydrogen bonding through shifts in the N-H and C=O stretching frequencies.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Technique | Expected Wavenumber Range | Intensity |

| N–H Stretch | IR | 3300–3400 | Medium-Strong |

| Aromatic C–H Stretch | IR, Raman | 3000–3100 | Medium |

| Methyl C–H Stretch | IR, Raman | 2850–3000 | Medium |

| C=O Stretch (Amide I) | IR | 1650–1680 | Very Strong |

| Aromatic C=C Stretch | IR, Raman | 1450–1600 | Variable-Strong |

| N–H Bend (Amide II) | IR | 1510–1550 | Strong |

| C–N Stretch | IR | 1200–1300 | Medium |

| C–Cl Stretch | IR, Raman | < 800 | Strong |

Computational Chemistry and Theoretical Studies of N 2,3 Dichlorophenyl 4 Methylbenzamide

Quantum Chemical Calculations of N-(2,3-dichlorophenyl)-4-methylbenzamide: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For this compound, such calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can reveal key electronic and structural parameters. researchgate.netresearchgate.net

The optimized molecular structure of this compound reveals a non-planar conformation. The dihedral angle between the 2,3-dichlorophenyl ring and the 4-methylbenzoyl ring is significant, a feature also observed in structurally related benzanilides. nih.govnih.gov This twist is a result of steric hindrance between the ortho-chloro substituent and the amide bridge.

The electronic properties are primarily dictated by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich 4-methylbenzoyl moiety, while the LUMO is distributed over the electron-deficient 2,3-dichlorophenyl ring. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net

From these orbital energies, a suite of global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. mdpi.com These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 5.31 | eV |

| Ionization Potential (I) | 6.54 | eV |

| Electron Affinity (A) | 1.23 | eV |

| Electronegativity (χ) | 3.885 | eV |

| Chemical Hardness (η) | 2.655 | eV |

| Global Electrophilicity (ω) | 2.84 | eV |

| Chemical Softness (S) | 0.377 | eV⁻¹ |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Molecular Dynamics Simulations of this compound: Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time, particularly in a solution environment. nih.gov An MD simulation of this compound, typically run for several nanoseconds in a solvent box (e.g., water or dimethyl sulfoxide), can reveal its conformational landscape and interactions with solvent molecules.

The primary focus of such a simulation would be the rotational dynamics around the amide bond and the bonds connecting the phenyl rings to the amide group. The simulation would likely show that while the amide bond itself is relatively rigid due to its partial double-bond character, the phenyl rings exhibit considerable rotational freedom. The time evolution of the dihedral angles between the rings would illustrate the accessible conformational space.

Analysis of the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules can elucidate the solvation shell structure. For instance, the oxygen atom of the carbonyl group and the hydrogen atom of the amide group are expected to form hydrogen bonds with protic solvents like water. These interactions are crucial for understanding the solubility and transport properties of the compound.

The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over the course of the simulation provides a measure of its structural stability. A stable trajectory with low RMSD fluctuations would indicate that the molecule maintains a well-defined average conformation in solution.

Table 2: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Observable | Description | Predicted Outcome |

| Dihedral Angle (Ring-Ring) | The angle between the planes of the two aromatic rings. | Fluctuations around a mean value, indicating conformational flexibility. |

| Hydrogen Bonds | Number of hydrogen bonds between the amide group and water molecules. | Persistent hydrogen bonding at the C=O and N-H groups. |

| RMSD | Root Mean Square Deviation of the non-hydrogen atoms. | Low and stable values after an initial equilibration period. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Fluctuations indicating dynamic changes in the molecule's exposure to the solvent. |

Note: The predicted outcomes are based on general principles of MD simulations for similar molecules.

Docking and Molecular Modeling of this compound with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Given the prevalence of the benzamide (B126) scaffold in pharmacologically active compounds, it is plausible to hypothesize that this compound could interact with biological targets such as protein kinases or histone deacetylases (HDACs). nih.govnih.gov

A hypothetical docking study could be performed against a protein kinase, for example. The binding site of many kinases features a hydrophobic pocket and specific residues that can act as hydrogen bond donors or acceptors. The docking simulation would place the this compound molecule in various orientations within this active site and score them based on the predicted binding affinity.

The results would likely show the 4-methylphenyl group occupying a hydrophobic pocket of the kinase. The amide group could form crucial hydrogen bonds with the backbone residues of the kinase's hinge region, a common binding motif for kinase inhibitors. The dichlorophenyl moiety would also contribute to binding through hydrophobic and halogen-bonding interactions.

Table 3: Hypothetical Docking Results of this compound with a Protein Kinase

| Parameter | Description | Value |

| Binding Affinity | The predicted free energy of binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key hydrogen bonding interactions observed in the docked pose. | Amide N-H with backbone C=O of a hinge residue; Amide C=O with backbone N-H of a hinge residue. |

| Hydrophobic Interactions | Key hydrophobic contacts. | 4-methylphenyl group with a hydrophobic pocket; Dichlorophenyl group with hydrophobic residues. |

| Other Interactions | Other significant non-covalent interactions. | Potential halogen bonding from chlorine atoms to electron-rich atoms in the binding site. |

Note: These results are illustrative and based on typical outcomes of docking studies with similar compounds.

QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For a series of this compound derivatives with varying substituents, a QSAR model could be developed to predict their activity against a specific biological target.

To build a QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. A statistical method, such as multiple linear regression or partial least squares, would then be used to derive a mathematical equation that correlates these descriptors with the observed biological activity. jppres.com

A hypothetical QSAR model for a series of benzamides based on the this compound scaffold might reveal that hydrophobicity and the presence of hydrogen bond donors are key determinants of activity. nih.gov For instance, the model could indicate that increasing the hydrophobicity of the 4-position substituent on the benzoyl ring enhances activity, while the addition of electron-withdrawing groups on the dichlorophenyl ring has a negative impact. nih.gov

Table 4: Example of Descriptors in a Hypothetical QSAR Model for Benzamide Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Number of Hydrogen Bond Donors | Electronic/Topological | Positive |

| Dipole Moment | Electronic | No significant correlation |

Note: This table represents a hypothetical outcome of a QSAR study.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds. esisresearch.org

The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data. Key vibrational modes would include the N-H stretch, the C=O stretch of the amide, and various C-C and C-H stretching and bending modes of the aromatic rings. chemicalbook.com

Similarly, the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculations can help in the assignment of complex experimental spectra. The predicted chemical shifts for the protons and carbons would be influenced by the electronic environment of each nucleus, with the electronegative chlorine and oxygen atoms causing downfield shifts for nearby nuclei.

Table 5: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| FT-IR | N-H Stretch | ~3350 cm⁻¹ |

| FT-IR | C=O Stretch | ~1660 cm⁻¹ |

| ¹H NMR | Amide Proton (N-H) | ~8.5 ppm |

| ¹H NMR | Aromatic Protons | 6.8 - 7.9 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |

| ¹³C NMR | Aromatic Carbons | 120 - 140 ppm |

Note: These are representative predicted values and may vary depending on the computational method and solvent used.

Mechanistic Investigations of N 2,3 Dichlorophenyl 4 Methylbenzamide S Biological Interactions in Vitro & Non Clinical Models

Enzyme Inhibition Kinetics of N-(2,3-dichlorophenyl)-4-methylbenzamide (In Vitro Assays)

No specific data on the enzyme inhibition kinetics of this compound was found.

Enzyme inhibition studies are crucial to determine if a compound can interfere with an enzyme's activity. These in vitro assays typically involve incubating the compound with a purified enzyme and its substrate. By measuring the rate of product formation, researchers can determine the compound's inhibitory potential, often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). Further kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, studies on other benzamide (B126) derivatives have investigated their potential as inhibitors of enzymes like urease and protein kinases. semanticscholar.orgnih.gov

Receptor Binding Studies of this compound (In Vitro Assays)

No specific data on the receptor binding profile of this compound was found.

Receptor binding assays are used to determine if a compound binds to a specific cellular receptor. nih.govnih.gov These experiments often use cell membranes containing the receptor of interest and a radiolabeled ligand known to bind to that receptor. The test compound is then introduced to see if it can displace the radiolabeled ligand. The affinity of the compound for the receptor is typically quantified by its inhibition constant (Ki). Such studies are fundamental in pharmacology for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Cellular Pathway Modulation by this compound (Cell-Based Assays, Non-Human Cells)

No specific data on the effects of this compound on cellular pathways in non-human cells was found.

Cell-based assays are employed to understand how a compound affects cellular functions and signaling pathways. These assays can measure a wide range of cellular responses, such as changes in gene expression, protein phosphorylation, or cell proliferation. For example, research on a different benzamide derivative showed it could attenuate osteoclast differentiation in vitro by affecting specific cellular signaling pathways. nih.gov Such studies provide insight into the compound's potential biological effects at a cellular level.

Protein-Ligand Interaction Analysis of this compound (e.g., SPR, ITC, DSF)

No specific data from protein-ligand interaction analyses such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) for this compound was found.

These biophysical techniques provide detailed information about the binding of a ligand (the compound) to a target protein. researchgate.net

Surface Plasmon Resonance (SPR) measures the binding kinetics and affinity by detecting changes in the refractive index on a sensor surface as the ligand flows over the immobilized protein.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Differential Scanning Fluorimetry (DSF) , also known as thermal shift assay, assesses ligand binding by measuring changes in the thermal stability of the target protein.

Computational methods like molecular docking are also frequently used to predict the binding mode and affinity between a ligand and a protein. dergipark.org.trnih.gov

Effects of this compound on Specific Biomarkers (In Vitro Context)

No specific data on the effects of this compound on in vitro biomarkers was found.

Biomarkers are measurable indicators of a biological state or condition. In vitro studies can assess a compound's effect on the levels or activity of specific biomarkers, such as proteins or genes, in a controlled cellular environment. For example, a study on certain benzamide derivatives investigated their impact on the production of inflammatory cytokines like TNF-α and interleukins in cell cultures. researchgate.net This type of analysis can help to elucidate the compound's mechanism of action and potential therapeutic or toxicological effects.

Structure Activity Relationship Sar Studies of N 2,3 Dichlorophenyl 4 Methylbenzamide Analogs

Design Principles for N-(2,3-dichlorophenyl)-4-methylbenzamide Analogs: Substituent Effects

The fundamental structure of this compound features a central amide linkage connecting a 2,3-dichlorophenyl ring (Ring A) and a 4-methylphenyl ring (Ring B). The design of analogs is guided by systematically modifying substituents on these rings to probe their influence on biological activity. Key design principles revolve around understanding electronic effects, steric hindrance, and lipophilicity.

Ring A (N-phenyl ring) Modifications: The 2,3-dichloro substitution pattern on the N-phenyl ring is a critical determinant of its conformational preference relative to the amide plane. Modifications often involve altering the position and nature of the halogen substituents (e.g., moving to 2,6-dichloro or 3,5-dichloro) to modulate the dihedral angle and electronic properties. Replacing chlorine with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (-CF3) can fine-tune electronic and lipophilic characteristics. researchgate.netnih.gov

Ring B (Benzoyl ring) Modifications: The 4-methyl group on the benzoyl ring is a primary target for modification. Replacing this small, lipophilic group with others can explore the impact of electronics and sterics. Electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -NO2, -CN) are introduced to assess the importance of π-electron density in the ring. mdpi.com The steric bulk can be increased (e.g., tert-butyl) or the methyl group can be used as a linker for larger functionalities. nih.gov

Amide Linker: The amide bond (-CONH-) itself is generally considered a stable and crucial pharmacophoric element, often participating in key hydrogen bonding interactions with biological targets. researchgate.net While less frequently modified, its replacement with thioamides or reversed amides can provide insights into the necessity of its specific hydrogen bonding donor/acceptor pattern.

The core principle is to generate a matrix of analogs where single, specific changes are made to the parent structure, allowing for a clear correlation between the modification and the resulting change in biological activity.

Synthesis of this compound Analogs for SAR Exploration

The synthesis of this compound and its analogs is typically achieved through standard amide bond formation reactions. A common and efficient method is the Schotten-Baumann reaction, which involves the coupling of an amine with an acyl chloride under basic conditions. mdpi.com

For the synthesis of the parent compound and its analogs modified on Ring B, the general route involves the reaction of 2,3-dichloroaniline (B127971) with a series of substituted benzoyl chlorides.

Scheme 1: General synthesis of Ring B-modified analogs

Substituted benzoyl chloride + 2,3-dichloroaniline → Substituted N-(2,3-dichlorophenyl)benzamide

Conversely, to explore modifications on Ring A, 4-methylbenzoyl chloride would be reacted with a variety of substituted anilines.

Scheme 2: General synthesis of Ring A-modified analogs

4-methylbenzoyl chloride + Substituted aniline (B41778) → N-(substituted-phenyl)-4-methylbenzamide

The starting materials, such as substituted anilines and benzoic acids (which can be converted to the required acyl chlorides using reagents like thionyl chloride or oxalyl chloride), are often commercially available or can be prepared using established synthetic protocols. researchgate.net Purification of the final products is typically carried out by recrystallization or column chromatography. mdpi.com

Evaluation of Modified this compound Analogs in Mechanistic Assays

To understand how structural changes impact function, analogs are subjected to a battery of mechanistic assays. The choice of assay depends on the therapeutic target of interest. For instance, if the parent compound is identified as a potential kinase inhibitor, analogs would be tested in kinase activity assays. nih.gov If the target is a microbial enzyme, enzymatic inhibition assays would be employed. nih.gov

A hypothetical screening cascade might include:

Primary Target-Based Screening: Analogs are tested for their ability to inhibit a specific, isolated biological target (e.g., a receptor, enzyme). This provides a direct measure of on-target potency, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Cell-Based Assays: Active compounds from primary screening are then evaluated in cell-based models. These assays assess the compound's ability to exert its effect in a more complex biological environment, providing information on cell permeability and engagement with the target in its native state. mdpi.com For example, antiproliferative assays against cancer cell lines are common. mdpi.com

Selectivity Profiling: Promising analogs are tested against a panel of related biological targets to determine their selectivity. A highly selective compound is desirable as it is less likely to cause off-target effects.

These assays provide quantitative data that is essential for building a robust SAR.

Correlation Between Structural Modifications and Biological Activity Profiles (In Vitro)

The data generated from mechanistic assays are systematically analyzed to draw correlations between the structural features of the analogs and their in vitro biological activity. This is the core of SAR analysis.

For the this compound scaffold, several hypothetical trends could be observed based on studies of similar molecules:

Influence of Ring A Substituents: The position and electronic nature of substituents on the N-phenyl ring can be critical. For instance, moving the chloro substituents from the 2,3-positions to the 3,5-positions might lead to a significant change in activity, suggesting a specific binding pocket geometry that accommodates one isomer better than the other. researchgate.netnih.gov The introduction of a trifluoromethyl group might enhance activity due to favorable lipophilic or electronic interactions. nih.gov

Influence of Ring B Substituents: Modifications to the 4-methylbenzoyl moiety often reveal the electronic requirements for activity.

| Analog (Modification on Ring B) | Substituent (R) | IC50 (µM) |

|---|---|---|

| Parent Compound | 4-CH3 | 5.2 |

| Analog B-1 | 4-H | 15.8 |

| Analog B-2 | 4-OCH3 | 2.1 |

| Analog B-3 | 4-Cl | 4.9 |

| Analog B-4 | 4-NO2 | 25.4 |

| Analog B-5 | 4-CF3 | 1.5 |

From this hypothetical data, one could infer that a small, electron-donating group (like -OCH3) or a lipophilic, electron-withdrawing group (like -CF3) at the 4-position of Ring B enhances potency compared to the parent methyl group. In contrast, removing the substituent (H) or introducing a strongly deactivating nitro group (-NO2) is detrimental to activity.

Development of Predictive SAR Models for the this compound Core

With a sufficiently large and diverse dataset of analogs and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models can be developed. These computational models aim to create a mathematical relationship between the chemical structure and biological activity.

The process involves:

Descriptor Calculation: For each analog, a set of numerical descriptors is calculated. These can include physicochemical properties like logP (lipophilicity), molecular weight, and polar surface area, as well as more complex 2D or 3D descriptors that encode topological or conformational features. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 values).

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds that were not used in the model-building process.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.45cLogP - 0.12TPSA + 1.21(Hammett σ) + 2.34*

This equation would suggest that activity increases with lipophilicity (cLogP) and the presence of electron-withdrawing groups (positive Hammett sigma coefficient) but decreases with increasing polar surface area (TPSA). Such models, once validated, can be invaluable for prioritizing the synthesis of new analogs, thereby accelerating the drug discovery process by focusing resources on compounds with the highest probability of success. nih.gov

Derivatization Strategies for N 2,3 Dichlorophenyl 4 Methylbenzamide

Functionalization of the Dichlorophenyl Moiety of N-(2,3-dichlorophenyl)-4-methylbenzamide

The dichlorophenyl ring, while activated towards certain transformations, requires strategic approaches for selective functionalization due to the presence of two deactivating chloro substituents.

Electrophilic substitution reactions on the dichlorophenyl ring are generally challenging due to the electron-withdrawing nature of the chlorine atoms and the amide group. However, under forcing conditions, further halogenation or nitration might be possible, likely directed to the positions meta to the amide linkage and ortho/para to the chlorine atoms. The precise regioselectivity would be influenced by the interplay of these directing effects.

A more viable approach for modifying the dichlorophenyl ring involves nucleophilic aromatic substitution (SNA_r). Although chlorine atoms are not the most reactive leaving groups for SNA_r, their replacement can be achieved with potent nucleophiles, particularly when assisted by activating groups or transition metal catalysis. For instance, reaction with alkoxides, thiolates, or amines under specific conditions could introduce new functional groups.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of the dichlorophenyl moiety. Reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination could be employed to introduce a wide array of substituents, including alkyl, aryl, vinyl, and amino groups. These reactions would likely require the conversion of one of the chloro groups to a more reactive species, such as an iodo or bromo group, or the use of specialized catalyst systems capable of activating aryl chlorides.

| Reaction Type | Potential Reagents and Conditions | Expected Outcome |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Introduction of nitro or bromo groups at sterically accessible and electronically favored positions. |

| Nucleophilic Aromatic Substitution | NaOR, NaSR, NHR¹R²; High temperature, polar aprotic solvent | Replacement of a chlorine atom with an alkoxy, thio, or amino group. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Formation of a new carbon-carbon bond, introducing an aryl substituent. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base | Formation of a new carbon-nitrogen bond, introducing a substituted amino group. |

Modification of the Methylbenzamide Component of this compound

The methylbenzamide portion of the molecule offers several sites for modification, including the methyl group and the aromatic ring.

The benzylic methyl group is a prime target for oxidation or halogenation. Oxidation, using reagents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN), could convert the methyl group to a carboxylic acid (4-carboxy-N-(2,3-dichlorophenyl)benzamide). This carboxylic acid derivative would be a valuable intermediate for further functionalization, such as esterification or amidation.

Alternatively, free-radical halogenation of the methyl group, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation, can introduce one or more halogen atoms. The resulting halomethyl derivative can then be subjected to nucleophilic substitution to introduce a variety of functional groups.

Electrophilic substitution on the benzamide (B126) ring is also a feasible strategy. The amide group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Therefore, electrophilic attack is likely to occur at the positions ortho to the methyl group (and meta to the amide).

| Reaction Type | Potential Reagents and Conditions | Expected Outcome |

| Oxidation of Methyl Group | KMnO₄, heat | Formation of a carboxylic acid group at the 4-position of the benzamide ring. |

| Halogenation of Methyl Group | NBS or NCS, benzoyl peroxide, CCl₄, UV light | Introduction of one or more halogen atoms to the methyl group. |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Introduction of nitro or bromo groups at positions ortho to the methyl group. |

| Nucleophilic substitution of Halomethyl group | Nu⁻ (e.g., CN⁻, OR⁻, N₃⁻) | Replacement of the halogen on the methyl group with a nucleophile. |

Conjugation Chemistry of this compound for Probe Development

The development of chemical probes often requires the attachment of a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or a radioactive isotope. The functionalized derivatives of this compound, as described in the sections above, can serve as handles for such conjugation.

For example, a carboxylic acid derivative, obtained through oxidation of the methyl group, can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine-containing reporter molecule to form a stable amide bond. Similarly, an aminofunctionalized derivative could be reacted with a carboxyl-containing reporter.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another efficient and specific conjugation method. An azide (B81097) or alkyne functionality can be introduced into the this compound scaffold through the strategies mentioned earlier, allowing for its conjugation to a reporter molecule bearing the complementary functional group.

Linker chemistry is also a critical consideration in probe development, influencing the solubility, stability, and spatial orientation of the conjugate. Various linkers, such as polyethylene (B3416737) glycol (PEG) chains, can be incorporated to optimize the properties of the final probe. nih.gov

| Functional Handle on Derivative | Reporter Molecule Functionality | Linkage Formed |

| Carboxylic acid | Amine | Amide |

| Amine | Carboxylic acid | Amide |

| Azide | Alkyne | Triazole (via Click Chemistry) |

| Alkyne | Azide | Triazole (via Click Chemistry) |

| Thiol | Maleimide | Thioether |

Prodrug Approaches and Targeted Delivery Strategies for this compound (Conceptual Framework)

The design of prodrugs aims to improve the pharmacokinetic or pharmacodynamic properties of a parent compound. For this compound, several conceptual prodrug strategies can be envisioned.

One common approach involves masking a key functional group with a promoiety that is cleaved in vivo to release the active drug. For instance, if a hydroxylated derivative of the parent compound is synthesized, it could be esterified with a biocompatible acid to create a more soluble or orally bioavailable prodrug. This ester would then be hydrolyzed by esterases in the body.

Another strategy is the development of bioprecursors, which are compounds that are metabolized to the active drug. For example, a less active analog of this compound could be designed to undergo a specific metabolic conversion (e.g., oxidation or reduction) to the active form at the target site.

Targeted delivery strategies aim to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target effects. This can be achieved by conjugating the drug to a targeting moiety, such as an antibody, a peptide, or a small molecule that binds to a specific receptor overexpressed on target cells. The linker used for conjugation is often designed to be cleavable under the specific conditions of the target microenvironment (e.g., low pH or high concentration of certain enzymes).

Bioisosteric replacement is another tool in drug design that can be conceptually applied. cambridgemedchemconsulting.comnih.govnih.gov By replacing certain atoms or groups with others that have similar steric and electronic properties, it may be possible to fine-tune the compound's activity, selectivity, and metabolic stability. For example, one or both of the chlorine atoms could be replaced with other halogens or a trifluoromethyl group. Similarly, the methyl group could be replaced with an ethyl or other small alkyl group.

| Prodrug/Targeting Strategy | Conceptual Approach | Potential Advantage |

| Ester Prodrug | Esterification of a hydroxylated derivative. | Improved solubility or oral bioavailability. |

| Bioprecursor | Design of an analog that is metabolically converted to the active form. | Site-specific activation. |

| Antibody-Drug Conjugate (ADC) | Conjugation to a monoclonal antibody targeting a specific cell surface antigen. | Targeted delivery to specific cells, reducing systemic toxicity. |

| Small Molecule-Drug Conjugate | Conjugation to a small molecule ligand for a specific receptor. | Targeted delivery to tissues or cells overexpressing the receptor. |

| Bioisosteric Replacement | Replacement of atoms or groups with bioisosteres. | Modulation of activity, selectivity, and metabolic stability. |

Future Research Directions and Unanswered Questions for N 2,3 Dichlorophenyl 4 Methylbenzamide

Integration of Multi-Omics Data in N-(2,3-dichlorophenyl)-4-methylbenzamide Research

The full biological impact of this compound remains largely uncharted territory. A significant future direction is the application of multi-omics approaches to systematically dissect its molecular mechanism of action. nih.govmdpi.com Integrated analysis of transcriptomics, proteomics, and metabolomics data from cells or organisms exposed to the compound could provide an unbiased, holistic view of the resultant cellular perturbations. mdpi.comnih.gov

Future studies could focus on:

Transcriptomics: Utilizing RNA-sequencing to identify genes that are differentially expressed upon treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated, offering clues to its primary targets and downstream effects. nih.gov

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications. This approach can identify specific protein targets and map the interaction networks affected by the compound. nih.gov

Metabolomics: Analyzing the global metabolic profile to uncover alterations in metabolite levels. This can shed light on the compound's impact on metabolic pathways and cellular energy states. nih.gov

By integrating these data layers, researchers can construct comprehensive models of the compound's biological activity, moving from a simple phenotype to a deep mechanistic understanding. nih.gov This approach is critical for identifying potential biomarkers of exposure and effect.

Novel Synthetic Methodologies for this compound and its Analogs

While the synthesis of benzamides is a well-established area of organic chemistry, there is considerable scope for developing novel and more efficient methodologies for this compound and its derivatives. Future research should pivot towards modern catalytic systems that offer improved sustainability, efficiency, and substrate scope.

Key areas for exploration include:

Advanced Catalytic Systems: Investigating the use of transition metal catalysts, such as palladium and rhodium, for C-N cross-coupling reactions. syr.edu For instance, rhodium-catalyzed C-H functionalization followed by decarboxylation could provide novel routes to meta-substituted analogs that are otherwise difficult to access. nih.gov The development of catalysts based on less expensive metals like copper or nickel also represents a promising avenue. youtube.com

Green Chemistry Approaches: Focusing on sustainable synthetic protocols that minimize waste and avoid harsh reagents. This includes solvent-free reaction conditions using reagents like vinyl benzoate, or employing methanol (B129727) as both a solvent and a C1 building block in innovative catalytic cycles. tandfonline.comtandfonline.comrsc.org Such methods reduce the environmental impact and can lead to simpler purification processes. tandfonline.comresearchgate.net

Combinatorial Synthesis: Developing robust synthetic strategies that allow for the rapid generation of a library of analogs. By systematically varying the substituents on both aromatic rings, researchers can perform detailed structure-activity relationship (SAR) studies. An umpolung amide synthesis (UmAS) approach, which has been successful for other challenging amides, could be explored for creating chiral analogs with high enantiopurity. acs.org

Table 1: Potential Future Synthetic Strategies

| Catalytic Approach | Reagents/Catalysts | Potential Advantages |

|---|---|---|

| Rh-catalyzed C-H Amidation | Benzoic acids, Isocyanates, Rh catalyst | Access to novel substitution patterns, removable directing group. nih.gov |

| Pd-catalyzed N-Arylation | Aryl halides, Amides, Pd catalyst with specialized ligands | High functional group tolerance, mild conditions. syr.edu |

| Green Benzoylation | Amines, Vinyl benzoate | Solvent-free, activation-free, room temperature conditions. tandfonline.comtandfonline.com |

| Umpolung Amide Synthesis | α-fluoronitroalkanes, N-aryl hydroxylamines | Epimerization-free synthesis of chiral amides. acs.org |

Advanced Computational Modeling for this compound

Computational chemistry offers powerful tools to predict and understand the properties of this compound at an atomic level. Future research should leverage advanced modeling techniques to complement experimental studies.

Promising computational avenues include:

Density Functional Theory (DFT) Calculations: Building on work done for structurally similar compounds like N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, DFT can be used to calculate the optimized geometry, vibrational frequencies, and electronic properties of the molecule. researchgate.net This can provide insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with biological macromolecules, such as proteins or DNA. researchgate.net These simulations are crucial for understanding the stability of ligand-protein complexes and for predicting binding affinities, which can guide the design of more potent analogs. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling: Once a library of analogs is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This can accelerate the discovery of new leads by predicting the activity of virtual compounds.

The crystal structure of related compounds, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, provides an excellent starting point for building accurate computational models, as the dihedral angles and bond parameters offer crucial geometric constraints. nih.gov

Exploration of this compound's Interactions with Emerging Biological Systems (Non-Human)

The biological effects of this compound are not confined to human systems. A critical area for future research is its interaction with non-human biological systems to understand its broader environmental impact and potential applications.

Future investigations should address:

Ecotoxicology: Assessing the potential toxicity of the compound to a range of environmental organisms. This includes studies on aquatic species (like algae and daphnids), soil microorganisms, and terrestrial invertebrates. The environmental fate of related chlorinated aromatic compounds has been a subject of concern, highlighting the need for such evaluations. canada.ca

Environmental Fate and Degradation: Determining the persistence of the compound in soil and water. Studies on its biodegradation by microbial communities, as well as its photodegradation and hydrolysis rates, are essential to predict its environmental lifetime. researchgate.netnih.gov Research on similar halogenated compounds suggests they can be pervasive and undergo long-range atmospheric transport. vliz.be

Plant Interactions: Investigating the uptake, translocation, and metabolism of this compound in various plant species. Understanding if the compound can be absorbed by roots and transported to other parts of the plant is crucial for assessing its potential entry into the food chain. nih.gov The use of nanocarriers could also be explored to see if they influence plant uptake. nih.gov

Potential for this compound as a Chemical Biology Tool

If this compound possesses a specific and potent biological activity, it holds the potential to be developed into a chemical probe. Such tools are invaluable for dissecting complex biological pathways. nih.gov

The roadmap for developing it as a chemical probe involves:

Target Identification and Deconvolution: The foremost task is to identify the specific molecular target(s) responsible for its biological effects. Modern chemical proteomics strategies are central to this effort. nih.gov Techniques like affinity purification coupled with mass spectrometry (AP-MS) or cellular thermal shift assays (CETSA) could be employed to "pull down" or identify its binding partners from cell lysates. nih.govnih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to validate the interaction and elucidate the mechanism of action (e.g., inhibition, activation, allosteric modulation).

Optimization for Selectivity and Potency: With a validated target in hand, medicinal chemistry efforts can be directed toward synthesizing analogs to improve potency and, crucially, selectivity against other related proteins. A highly selective probe is essential for confidently attributing a biological phenotype to the modulation of a specific target.

Gaps in Understanding the Fundamental Reactivity of this compound

Despite knowledge of its basic structure, significant gaps exist in our understanding of the fundamental chemical reactivity of this compound. A more profound knowledge of its chemical behavior is essential for its synthesis, handling, and understanding its stability under various conditions.

Key unanswered questions include:

Amide Bond Stability: How does the 2,3-dichloro substitution pattern on the aniline (B41778) ring influence the electronic properties and, consequently, the hydrolytic stability of the central amide bond compared to other substitution patterns?

Aromatic Ring Reactivity: What is the regioselectivity of the two aromatic rings towards electrophilic or nucleophilic aromatic substitution? Understanding this is crucial for planning further chemical modifications.

Photochemical Reactivity: How does the compound behave upon exposure to UV light? The presence of carbon-chlorine bonds suggests a potential for photodehalogenation or other photochemical reactions, which could be a significant degradation pathway in the environment. researchgate.net

Oxidative and Reductive Stability: A systematic study of its stability in the presence of common oxidants and reductants is lacking. This information is critical for predicting its compatibility with other chemical reagents and its metabolic fate.

Q & A

Q. What are the common synthetic routes for N-(2,3-dichlorophenyl)-4-methylbenzamide, and how are coupling reagents optimized in its preparation?

- Methodological Answer : The compound is typically synthesized via amide bond formation between 2,3-dichloroaniline and 4-methylbenzoic acid derivatives. A widely used method employs coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, enhancing reaction efficiency and reducing racemization . Reaction conditions (e.g., anhydrous solvents, room temperature) are critical to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- IR spectroscopy identifies the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- 1H-NMR confirms aromatic proton environments (e.g., substituent effects on chemical shifts) and the amide NH proton (~8–10 ppm) .

- X-ray crystallography (using software like SHELXL ) resolves bond lengths, angles, and anti-conformation of the amide group, as observed in structurally analogous benzamides .

Q. How is fluorescence spectroscopy applied to study this compound, and what parameters influence its emission properties?

- Methodological Answer : Fluorescence intensity is maximized under pH 5 and 25°C , with stability over time. Solvent polarity and concentration effects (e.g., self-quenching at high concentrations) must be calibrated. Binding constants (e.g., with biomolecules) are calculated via Stern-Volmer plots. Detection limits (LOD: 0.2691 mg/L, LOQ: 0.898 mg/L) validate sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data for this compound derivatives?

- Methodological Answer : Conflicting data may arise from polymorphism or solvent effects. Strategies include:

- Repeating experiments under controlled humidity/temperature.

- Comparing DFT-calculated spectra with experimental data to identify conformational outliers.

- Using SHELX refinement tools to assess crystallographic model fit (e.g., R-factor analysis) .

Q. What experimental designs are recommended to evaluate the biological activity of this compound, particularly in receptor-binding studies?

- Methodological Answer :

- In vitro assays : Competitive binding studies (e.g., dopamine D2/D3 receptors) using radiolabeled ligands (e.g., [³H]spiperone) to measure IC₅₀ values .

- Structure-activity relationship (SAR) : Modify substituents (e.g., chlorine position, methyl group) to correlate structural changes with receptor affinity.

- Computational docking : Use software like AutoDock to predict binding poses in receptor active sites .

Q. How can fluorescence-based assays be optimized to study the interaction of this compound with biomolecules?

- Methodological Answer :

- Quenching experiments : Monitor fluorescence intensity changes upon titration with proteins/DNA to calculate binding constants (Kb).

- Time-resolved fluorescence : Assess conformational dynamics (e.g., Förster resonance energy transfer, FRET).

- pH/temperature controls : Maintain physiological conditions (pH 7.4, 37°C) to mimic in vivo environments .

Data Analysis and Contradiction Management

Q. What statistical approaches are used to validate the reproducibility of synthesis and bioactivity data for this compound?

- Methodological Answer :

- ANOVA or t-tests compare yields/potency across batches.

- Grubbs’ test identifies outliers in fluorescence or receptor-binding datasets.

- Principal component analysis (PCA) reduces dimensionality in SAR studies to highlight critical structural features .

Q. How can researchers address low reproducibility in crystallographic studies of this compound analogs?

- Methodological Answer :

- Ensure crystal quality via slow evaporation or diffusion methods.

- Validate unit cell parameters against Cambridge Structural Database (CSD) entries.

- Use TWINABS for data scaling in twinned crystals, as implemented in SHELX suites .

Tables of Key Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| Fluorescence λex/λem | 340/380 nm | |

| Crystallographic R-factor | < 0.05 | |

| Binding constant (Kb) | 10³–10⁴ M⁻¹ | |

| D3 receptor IC50 | ~100 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.